Silanamine, 1,1,1-trimethyl-N-sulfinyl-

Description

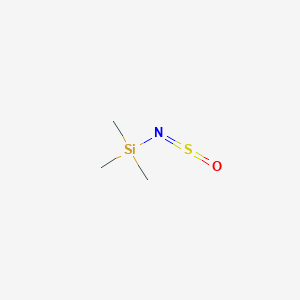

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(sulfinylamino)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOSSi/c1-7(2,3)4-6-5/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMSRGPUQNDFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=S=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498188 | |

| Record name | Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7522-26-1 | |

| Record name | Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Silanamine, 1,1,1 Trimethyl N Sulfinyl

Historical and Current Synthetic Routes

The synthesis of N-silylated sulfinylamines has been a subject of chemical research, with various methods being explored over the decades. The most direct conceptual route to Silanamine, 1,1,1-trimethyl-N-sulfinyl-, involves the reaction of a common silylating agent with a source of sulfur dioxide.

Synthesis via Reaction of Hexamethyldisilazane (B44280) with Sulfur Dioxide

The reaction between hexamethyldisilazane [((CH₃)₃Si)₂NH] and sulfur dioxide (SO₂) has been investigated as a potential route to N-trimethylsilylsulfinylamine. Early studies conducted at low temperatures (below 0°C) demonstrated that these precursors interact rapidly. However, the reaction is not a simple insertion and leads to a variety of products rather than the targeted compound in high yield.

The direct formation of Silanamine, 1,1,1-trimethyl-N-sulfinyl- ((CH₃)₃SiN=S=O) from the reaction of hexamethyldisilazane with sulfur dioxide is not the primary observed pathway. Instead, research indicates a more complex reaction mechanism involving oxygen atom transfer and rearrangement. acs.org The reaction is believed to proceed through intermediates that ultimately favor the formation of more stable sulfite (B76179) and siloxane products. The initial interaction likely involves the nucleophilic nitrogen of hexamethyldisilazane attacking the electrophilic sulfur atom of sulfur dioxide. However, this adduct appears to be unstable and undergoes subsequent reactions.

Detailed characterization of the reaction mixture from hexamethyldisilazane and sulfur dioxide revealed the formation of several other compounds. The major product identified is an ionic solid, ammonium (B1175870) (trimethylsilyl)sulfite [NH₄(CH₃)₃SiOSO₂]. acs.orgacs.org This suggests a pathway where the Si-N bond is cleaved, and the elements rearrange. Another significant co-product is hexamethyldisiloxane (B120664) [((CH₃)₃Si)₂O], likely formed from the reaction of trimethylsilyl (B98337) moieties with oxygen from the sulfur dioxide molecule. acs.org

| Product Identified | Chemical Formula | Role |

| Ammonium (trimethylsilyl)sulfite | NH₄(CH₃)₃SiOSO₂ | Major Product |

| Hexamethyldisiloxane | ((CH₃)₃Si)₂O | Co-product |

This table outlines the primary products identified from the reaction of hexamethyldisilazane with sulfur dioxide.

Emerging and Alternative Synthetic Approaches

Given the challenges in isolating the target trimethylsilyl derivative, recent research has focused on synthesizing related, but more sterically hindered and stable, N-silyl sulfinylamines for use as synthetic reagents. nih.govorganic-chemistry.org A notable modern approach involves the synthesis of N-sulfinyltriisopropylsilylamine (TIPS-NSO). nih.govnih.gov This method provides a versatile and stable reagent that can be used to generate a wide array of primary sulfinamides, which are precursors to valuable sulfonimidamides. nih.govacs.org

The synthesis of these bulkier analogues typically involves a two-step process:

Formation of the corresponding silylamine (e.g., triisopropylsilylamine) from the reaction of the silyl (B83357) chloride with ammonia. organic-chemistry.org

Reaction of the silylamine with a sulfur dioxide source, such as thionyl chloride, to form the N-silyl sulfinylamine. researchgate.net

These modern methods highlight a shift in strategy: instead of synthesizing the less stable trimethylsilyl variant for isolation, chemists have developed more robust, sterically protected analogues that serve as effective reagents for further transformations. nih.govorganic-chemistry.org

Precursor Considerations in Synthesis

The choice of precursors is critical to the success of synthesizing silyl sulfinylamines. For the historical route, the primary precursors are hexamethyldisilazane and sulfur dioxide.

Hexamethyldisilazane (HMDS): This is an inexpensive, commercially available, and powerful silylating agent. chemicalbook.com Its reactivity is well-documented, though its reaction with sulfur dioxide leads to rearrangement products rather than a simple, direct product. acs.orgacs.org

Sulfur Dioxide (SO₂): A gaseous reagent that is a key source of the sulfinyl group. Handling a gas requires specialized equipment. In modern syntheses, surrogates that are easier to handle solids or liquids are often preferred. ethernet.edu.et

For the emerging alternative syntheses of bulkier silyl sulfinylamines, the precursor landscape is different:

Trialkylsilyl Chlorides: Compounds like triisopropylsilyl chloride serve as the starting point for creating the sterically hindered silylamine. organic-chemistry.org

Ammonia: Used to convert the silyl chloride into the corresponding primary silylamine. organic-chemistry.org

Thionyl Chloride (SOCl₂): Often used as a more manageable source of the sulfinyl group compared to gaseous SO₂. researchgate.net

Fundamental Reactivity and Mechanistic Investigations of Silanamine, 1,1,1 Trimethyl N Sulfinyl

Chemical Reactivity Profile

The chemical reactivity of Silanamine, 1,1,1-trimethyl-N-sulfinyl- is principally governed by the N=S=O functional group, which imparts a distinct electronic character to the molecule. The sulfur atom, in its +4 oxidation state, is electrophilic, while the nitrogen and oxygen atoms possess lone pairs of electrons, rendering them potentially nucleophilic. The trimethylsilyl (B98337) group, being bulky and electropositive, also influences the molecule's reactivity.

Reactions with Nucleophilic Species

The sulfur atom in the N-sulfinyl group is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of N-sulfinylamines in general. In the context of Silanamine, 1,1,1-trimethyl-N-sulfinyl-, nucleophilic addition to the sulfur atom is the predominant reaction pathway. Various carbon- and heteroatom-centered nucleophiles have been shown to react with related N-sulfinylamines, suggesting analogous reactivity for the trimethylsilyl derivative.

Organometallic reagents, such as Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc reagents (R2Zn), readily add to the sulfur center of N-sulfinylamines to form sulfinamides after quenching. acs.orgnih.govacs.org This reaction is a modular and efficient method for the synthesis of a diverse array of sulfinamides. nih.govorganic-chemistry.org The reaction proceeds via the formation of an intermediate N-silyl sulfinamide, which can be conveniently deprotected to the primary sulfinamide. acs.org

Carbon-centered radicals also exhibit high reactivity towards N-sulfinylamines. acs.orgacs.orgresearchgate.net Mechanistic studies have revealed that the addition of alkyl radicals to the sulfur atom is a kinetically favored process. nih.gov This reaction has been exploited in photoredox-catalyzed methods for the synthesis of highly functionalized sulfinamides. acs.orgresearchgate.net

Nitrogen-based nucleophiles, such as amines, can also react with N-sulfinylamines. For instance, the reaction of primary sulfinamides with amines in the presence of a hypervalent iodine reagent leads to the formation of sulfonimidamides. organic-chemistry.org

Below is a table summarizing the types of nucleophilic reactions that N-sulfinylamines undergo, which are expected to be applicable to Silanamine, 1,1,1-trimethyl-N-sulfinyl-.

| Nucleophile Type | Reagent Example | Product Type | Reference(s) |

| Organometallic Reagents | Grignard Reagents (RMgX), Organolithium (RLi), Organozinc (R2Zn) | Sulfinamides | acs.orgnih.govacs.orgnih.govorganic-chemistry.org |

| Carbon Radicals | Alkyl radicals generated via photoredox catalysis | Sulfinamides | acs.orgacs.orgresearchgate.netnih.gov |

| Nitrogen Nucleophiles | Amines (in the presence of an oxidizing agent) | Sulfonimidamides | organic-chemistry.org |

Reactions with Electrophilic Species

The reaction of N-sulfinylamines with Lewis acids is a key example of their interaction with electrophiles. Frustrated Lewis pairs (FLPs), for instance, have been shown to activate the NSO group. wikipedia.org This interaction can be viewed as a nucleophilic attack from the NSO unit onto the Lewis acidic center.

While direct alkylation or acylation of the nitrogen or oxygen in N-sulfinylamines is not extensively documented, related sulfur-nitrogen compounds such as N-acyl sulfenamides can undergo S-alkylation with alkyl halides. nih.gov In the case of N-sulfinylamines, protonation or reaction with other electrophiles would likely occur at the nitrogen or oxygen atom, depending on the electronic and steric environment. For instance, in the hydrolysis of N-sulfinylamines, the initial step can be viewed as a protonation of the nitrogen or oxygen atom by a water molecule. acs.orgresearchgate.net

Detailed Mechanistic Studies

The mechanistic pathways involved in the reactions of N-sulfinylamines are of significant interest for understanding and predicting their chemical behavior. Studies on related systems provide valuable insights into the likely mechanisms for Silanamine, 1,1,1-trimethyl-N-sulfinyl-.

Lewis Acid-Base Catalyzed Processes

The interaction of N-sulfinylamines with Lewis acids can lead to the activation of the N=S=O bond. A notable example is the reaction with frustrated Lewis pairs (FLPs), which involves the cooperative action of a sterically hindered Lewis acid and Lewis base. This interaction results in the formation of a stabilized sulfur monoxide (SO) complex. wikipedia.org This process highlights the ability of the NSO group to act as a Lewis base. The activation of N-sulfinylamines by Lewis acids can facilitate subsequent reactions, such as cycloadditions or nucleophilic attacks.

Isomerization Phenomena and Related Mechanistic Pathways

Isomerization in N-sulfinylamines can be envisioned through several pathways, including thermal or photochemical rearrangements. semanticscholar.orgektinteractive.com Theoretical studies on the isomerization of S-nitrosothiols (RSNO) to their N-sulfinylamine (RNSO) isomers have provided insights into the relative stabilities and the energy barriers for such transformations. researchgate.net For instance, the isomerization of HSNO to HNSO involves a significant energy barrier. researchgate.net

In the case of Silanamine, 1,1,1-trimethyl-N-sulfinyl-, a potential isomerization pathway could involve the migration of the trimethylsilyl group from the nitrogen to the oxygen atom, leading to a silyl (B83357) sulfinite-like intermediate. This type of rearrangement is known in other organosilicon compounds.

Furthermore, photochemical isomerization has been observed in the related HNS system, where it converts to the less stable HSN upon irradiation. acs.org This suggests that photochemical conditions could potentially induce isomerization in Silanamine, 1,1,1-trimethyl-N-sulfinyl-.

Reaction Dynamics and Kinetics in Related Systems

Kinetic studies of reactions involving N-sulfinylamines have provided a deeper understanding of their reactivity. In the context of radical additions, it has been shown that the reaction of alkyl radicals with N-sulfinylamines is extremely fast. nih.gov

Computational studies have revealed that while the addition of a radical to the nitrogen atom is thermodynamically more favorable, the addition to the sulfur atom is kinetically preferred. nih.gov This kinetic control dictates the observed product distribution in radical-mediated reactions.

The hydrolysis of N-sulfinylamines has also been the subject of computational studies, which indicate that the reaction proceeds via a concerted mechanism involving two water molecules. acs.orgresearchgate.net The reactivity of the N-sulfinylamine towards water is enhanced by electron-withdrawing substituents on the nitrogen atom. acs.orgresearchgate.net

Organometallic Reactions Involving Silanamine, 1,1,1-trimethyl-N-sulfinyl-

The organometallic chemistry of Silanamine, 1,1,1-trimethyl-N-sulfinyl-, also known as Me₃SiNSO, is a field of growing interest due to the compound's potential to serve as a versatile building block in the synthesis of various sulfur-nitrogen containing molecules. Its reactions with organometallic reagents, particularly those containing boron and other metals, provide pathways to novel molecular architectures and functional groups.

Interactions with Borane (B79455) Reagents

While direct studies on the interaction of Silanamine, 1,1,1-trimethyl-N-sulfinyl- with simple borane reagents are not extensively detailed in the reviewed literature, significant research has been conducted on the reactions of related N-sulfinylamines with various organoboron compounds. These studies provide valuable insights into the potential reactivity of Me₃SiNSO. The primary outcome of these reactions is the formation of sulfinamides, which are versatile intermediates in organic synthesis.

Recent research has demonstrated that N-sulfinylamines can react with organoboron reagents such as (hetero)aryl boroxines, arylboronic acids, and alkyltrifluoroborates to yield sulfinamides. acs.orgorganic-chemistry.org For instance, a nickel(II)/bipyridine-catalyzed reaction between N-sulfinyltritylamine and (hetero)aryl boroxines has been reported to produce sulfinamides, which can be further converted to sulfonamides and sulfonimidamides. acs.org Notably, the use of boroxines was found to be more efficient than boronic acids in this transformation due to the prevention of hydrolysis of the N-sulfinylamine. acs.org

In a similar vein, an organophotoredox-catalyzed C-S coupling of N-sulfinylamines with bench-stable alkyltrifluoroborates has been developed. organic-chemistry.org This method provides access to a variety of alkylsulfinamides under mild conditions with a broad tolerance for different functional groups. organic-chemistry.org The reaction is believed to proceed through a single-electron transfer process, highlighting a modern synthetic approach to these valuable compounds. organic-chemistry.org

These findings suggest that Silanamine, 1,1,1-trimethyl-N-sulfinyl- could potentially undergo similar transformations with appropriate borane reagents and catalytic systems to furnish trimethylsilyl-protected sulfinamides. The general reactivity pattern involves the formal insertion of the "NSO" moiety into the organoboron bond.

Table 1: Representative Reactions of N-Sulfinylamines with Organoboron Reagents

| N-Sulfinylamine | Organoboron Reagent | Catalyst/Conditions | Product Type | Ref |

| N-Sulfinyltritylamine | (Hetero)aryl boroxines | Ni(II)/bipyridine, Cs₂CO₃, 80 °C | (Hetero)aryl sulfinamides | acs.org |

| N-Sulfinylamines | Alkyltrifluoroborates | Organophotocatalyst, blue LED | Alkylsulfinamides | organic-chemistry.org |

Reactivity with Organometallic Substrates (e.g., Stannyl-boryl-alkenes)

Based on the known chemistry of the individual functional groups, several potential reaction pathways could be envisaged. The Lewis acidic boron center of the stannyl-boryl-alkene could coordinate to the nitrogen or oxygen atom of the N-sulfinyl- group, potentially activating the system for subsequent reactions. Alternatively, the nucleophilic character of the nitrogen in Me₃SiNSO could lead to an attack on the boron atom.

Furthermore, the carbon-tin bond could potentially engage in reactions, although this is generally less reactive towards the electrophilic sulfur of the N-sulfinylamine compared to the carbon-boron bond. The specific outcome of such a reaction would likely be highly dependent on the reaction conditions, including the presence of catalysts and the nature of the substituents on both the alkene and the silicon atom.

Without concrete experimental data, any proposed reaction mechanism remains speculative. Further research is required to elucidate the precise nature of the interaction between Silanamine, 1,1,1-trimethyl-N-sulfinyl- and complex organometallic substrates like stannyl-boryl-alkenes.

Spectroscopic and Structural Elucidation of Silanamine, 1,1,1 Trimethyl N Sulfinyl

Molecular Structure and Stereochemical Analysis

The molecular structure of Silanamine, 1,1,1-trimethyl-N-sulfinyl-, with the chemical formula (CH₃)₃Si-N=S=O, is predicted to feature a central silicon atom bonded to three methyl groups and a nitrogen atom, which is in turn double-bonded to a sulfur atom, also double-bonded to an oxygen atom.

Geometric Parameters and Conformation

The geometry around the silicon atom is expected to be tetrahedral. The Si-N=S=O backbone is a key feature of the molecule. Theoretical calculations and electron diffraction studies on analogous N-sulfinylamine compounds suggest that the Si-N=S=O skeleton is likely to be planar or nearly planar. This planarity arises from the delocalization of π-electrons across the N=S=O system.

The molecule is expected to exist predominantly in a syn (or cis) conformation, where the bulky trimethylsilyl (B98337) group and the oxygen atom are on the same side of the N=S double bond. This conformation is generally favored in N-sulfinylamines due to stereoelectronic effects.

Table 1: Predicted Geometric Parameters for Silanamine, 1,1,1-trimethyl-N-sulfinyl-

| Parameter | Predicted Value |

|---|---|

| Si-N Bond Length | ~1.8 Å |

| N=S Bond Length | ~1.5 Å |

| S=O Bond Length | ~1.45 Å |

| Si-N-S Bond Angle | ~120-125° |

Note: These are estimated values based on related structures and require experimental verification.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for confirming the structure and bonding within Silanamine, 1,1,1-trimethyl-N-sulfinyl-.

Spectroscopic Signatures Relevant to Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The asymmetric and symmetric stretching vibrations of the N=S=O group are particularly diagnostic, typically appearing in the regions of 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹, respectively. Strong bands corresponding to the Si-C and Si-N stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A single, sharp resonance is expected for the nine equivalent protons of the trimethylsilyl group, likely appearing in the upfield region (δ 0.1-0.5 ppm).

¹³C NMR: A single resonance for the three equivalent methyl carbons of the trimethylsilyl group.

²⁹Si NMR: A characteristic chemical shift for the silicon atom, which would be sensitive to the electronic environment created by the -N=S=O substituent.

Mass Spectrometry (MS): Electron impact mass spectrometry would likely show the molecular ion peak, followed by fragmentation patterns characteristic of trimethylsilyl compounds, such as the loss of a methyl group (M-15) and the presence of the trimethylsilyl cation peak (m/z 73).

Table 2: Predicted Spectroscopic Data for Silanamine, 1,1,1-trimethyl-N-sulfinyl-

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | -Si(CH₃)₃ | δ 0.1-0.5 ppm |

| IR | νas(NSO) | 1200-1300 cm⁻¹ |

| IR | νs(NSO) | 1050-1150 cm⁻¹ |

| MS | [M-CH₃]⁺ | M-15 |

Applications of Fluorescence in Characterization

There is currently no available information in the searched literature to suggest that Silanamine, 1,1,1-trimethyl-N-sulfinyl- exhibits intrinsic fluorescence or that fluorescence spectroscopy is a primary technique for its characterization.

Solid-State Structural Determinations (e.g., X-ray Diffraction)

A definitive determination of the molecular structure in the solid state would require single-crystal X-ray diffraction analysis. Such a study would provide precise bond lengths, bond angles, and confirm the conformational preferences of the molecule, including the planarity of the Si-N=S=O skeleton and the syn or anti arrangement of the substituents. To date, a crystal structure for Silanamine, 1,1,1-trimethyl-N-sulfinyl- has not been reported in the surveyed literature.

Theoretical and Computational Chemistry of N Sulfinylsilanamines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-sulfinylsilanamines at a molecular level. Methodologies such as Ab Initio and Density Functional Theory (DFT) are pivotal in elucidating their electronic structure and conformational preferences.

While specific studies on Silanamine, 1,1,1-trimethyl-N-sulfinyl- are not extensively documented in publicly available literature, the principles of its behavior can be inferred from computational studies on model systems like H3Si-NSO and other substituted N-sulfinylamines (R-NSO).

Ab initio and DFT calculations are employed to solve the electronic Schrödinger equation, providing information about molecular energies, geometries, and other properties. For instance, studies on various N-sulfinyl compounds have utilized the B3LYP/6-31+G(2d,2p) model chemistry to investigate their hydrolytic stability and electronic structure. chemrxiv.org These studies reveal that the nature of the substituent 'R' significantly influences the electronic properties and reactivity of the NSO group.

For a model system like H3Si-NSO, we can anticipate the following from such calculations:

Optimized Geometry: Calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. The Si-N-S-O core is expected to be planar with a syn geometry, which is a common feature in sulfinylamines. wikipedia.org

Vibrational Frequencies: These calculations can predict the infrared spectrum, which helps in the identification and characterization of the molecule.

Energetics: The total energy, heats of formation, and activation barriers for various reactions can be computed, providing insights into the compound's stability and reactivity.

The choice of the functional and basis set is crucial for obtaining accurate results. For example, hybrid functionals like B3LYP are often used as they provide a good balance between accuracy and computational cost. The inclusion of polarization and diffuse functions in the basis set (e.g., 6-31+G(d,p)) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for weak interactions.

| Parameter | Predicted Value |

|---|---|

| Si-N Bond Length (Å) | ~1.75 - 1.85 |

| N=S Bond Length (Å) | ~1.50 - 1.60 |

| S=O Bond Length (Å) | ~1.45 - 1.55 |

| Si-N-S Bond Angle (°) | ~115 - 125 |

| N-S-O Bond Angle (°) | ~110 - 120 |

This table is illustrative and based on typical bond lengths and angles for similar compounds. Actual values would require specific calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Silanamine, 1,1,1-trimethyl-N-sulfinyl-, the key rotational barriers would be around the Si-N bond and the N-S bond.

Computational methods can map the potential energy surface (PES) of the molecule as a function of these rotations. This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy of the molecule is calculated for each.

For Silanamine, 1,1,1-trimethyl-N-sulfinyl-, the rotation around the Si-N bond would involve the movement of the bulky trimethylsilyl (B98337) group relative to the NSO moiety. The computational analysis would likely reveal the most stable conformer and the energy barriers for interconversion between different conformations. It is expected that the lowest energy conformation would minimize steric hindrance between the trimethylsilyl group and the sulfinyl group.

| Rotation Axis | Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Si-N | 2 - 5 | Rotation of the trimethylsilyl group. |

| N-S | Higher than Si-N | Due to the partial double bond character of the N=S bond. |

This table is illustrative. The actual energy barriers would depend on the specific level of theory and basis set used in the calculations.

Electronic Structure and Bonding Analysis

The electronic structure of Silanamine, 1,1,1-trimethyl-N-sulfinyl- is characterized by the interplay of the electron-donating trimethylsilyl group and the electron-withdrawing N-sulfinyl group. Computational methods provide tools to analyze this in detail.

Natural Bond Orbital (NBO) Analysis: This method allows for the analysis of the charge distribution and the nature of the chemical bonds. For Silanamine, 1,1,1-trimethyl-N-sulfinyl-, NBO analysis would likely show a significant positive charge on the silicon and sulfur atoms, and a negative charge on the nitrogen and oxygen atoms. It would also quantify the delocalization of electron density and the nature of the Si-N, N=S, and S=O bonds.

Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of the chemical bonds based on the topology of the electron density. This can help to determine the degree of covalent and ionic character in the bonds.

Molecular Orbital (MO) Analysis: Examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. In N-sulfinylamines, the HOMO is typically located on the NSO group, while the LUMO is centered on the sulfur atom.

The bonding in the N=S=O fragment is complex, involving pπ-pπ and pπ-dπ interactions. The trimethylsilyl group, being a good σ-donor and weak π-acceptor, would influence the electron density on the nitrogen atom, which in turn would affect the bonding within the NSO moiety.

Computational Prediction of Reactivity and Stability

Computational chemistry is a powerful tool for predicting the reactivity and stability of molecules. For Silanamine, 1,1,1-trimethyl-N-sulfinyl-, these predictions can guide synthetic applications and handling procedures.

Reactivity Indices: DFT-based reactivity descriptors such as chemical potential, hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For N-sulfinylamines, the sulfur atom is generally the primary electrophilic site. nih.gov

Reaction Mechanism Studies: Computational methods can be used to model reaction pathways, locate transition states, and calculate activation energies. For example, the hydrolysis of N-sulfinylamines has been studied computationally, revealing a mechanism involving the coordination of water molecules to the sulfur atom. nih.gov The trimethylsilyl group in Silanamine, 1,1,1-trimethyl-N-sulfinyl- would likely influence the rate of such reactions. Studies on related compounds have shown that electron-donating substituents can affect the activation barrier for hydrolysis. chemrxiv.org

Thermodynamic Stability: The stability of the molecule can be assessed by calculating its heat of formation and by comparing its energy to that of potential decomposition products. The Si-N bond is known to be susceptible to cleavage, and computational studies can provide an estimate of the Si-N bond dissociation energy.

| Descriptor | Atom | Predicted Value/Trend |

|---|---|---|

| Fukui Function (f-) for Nucleophilic Attack | S | Highest Value |

| Fukui Function (f+) for Electrophilic Attack | N, O | Higher Values |

| Calculated Activation Enthalpy for Hydrolysis (kcal/mol) | - | Influenced by the electronic nature of the substituent on Nitrogen. |

This table is illustrative and highlights the expected trends based on computational studies of analogous N-sulfinylamines.

Following a comprehensive search for "Silanamine, 1,1,1-trimethyl-N-sulfinyl-," it has been determined that there is no available scientific literature or data corresponding to this specific chemical compound. The provided name does not appear in chemical databases or research articles, suggesting that it may be an incorrect or non-standard nomenclature, or it refers to a compound that has not been synthesized or characterized.

The search results did yield information on the broader classes of compounds known as N-sulfinylamines and silyl (B83357) sulfinylamine reagents . These related compounds are of significant interest in organic synthesis. For instance, N-sulfinylamines are organosulfur compounds with the general formula R-N=S=O and are typically synthesized from the reaction of primary amines with thionyl chloride. They are known to act as dienophiles and can undergo cycloaddition reactions.

Similarly, silyl sulfinylamine reagents, such as triisopropylsilyl sulfinylamine (TIPS-NSO), have been developed for the modular synthesis of sulfinamides and sulfonimidamides. These reagents react with various organometallic compounds to introduce a wide range of functional groups.

However, no specific information was found for a molecule with a trimethylsilyl group directly attached to a sulfinylamine moiety (Me₃Si-N=S=O). The detailed applications and properties outlined in the user's request could not be substantiated for the specified compound "Silanamine, 1,1,1-trimethyl-N-sulfinyl-".

Due to the lack of any specific data for "Silanamine, 1,1,1-trimethyl-N-sulfinyl-," it is not possible to generate an article that adheres to the provided outline and maintains scientific accuracy. The requested content, including its role as a silylation reagent, its potential in specialty chemicals and materials science, and its analytical applications, cannot be addressed for a compound that is not documented in the scientific literature.

Future Research Trajectories for Silanamine, 1,1,1 Trimethyl N Sulfinyl

Advancements in Synthetic Methodology Efficiency

Current synthetic routes to N-sulfinylamines often involve the reaction of silylamines with sulfur dioxide or thionyl chloride. Future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies for Silanamine, 1,1,1-trimethyl-N-sulfinyl-.

Potential Research Areas:

| Research Focus | Objective | Potential Impact |

| Catalytic Methods | Development of catalytic systems (e.g., transition metal or organocatalysts) to facilitate the N-sulfinylation of 1,1,1-trimethylsilylamine. | Increased reaction rates, lower energy consumption, and reduced waste generation. |

| Flow Chemistry | Implementation of continuous flow processes for the synthesis of the target compound. | Enhanced safety, improved scalability, and higher purity of the final product. |

| Alternative Sulfinylating Agents | Exploration of novel and milder sulfinylating agents to improve functional group tolerance and reduce the formation of byproducts. | Broader applicability of the synthetic method to more complex substrates. |

In-depth Mechanistic Studies of Novel Reactions

The reactivity of Silanamine, 1,1,1-trimethyl-N-sulfinyl- is largely unexplored. Its unique combination of a labile Si-N bond and a reactive N=S=O group suggests a rich and diverse reaction chemistry awaiting discovery. In-depth mechanistic studies will be crucial for understanding and predicting its behavior in novel transformations.

Key Areas for Mechanistic Investigation:

[2+3] Cycloadditions: Investigating the potential of the N-sulfinyl group to participate in [2+3] cycloaddition reactions with various dipolarophiles. Mechanistic studies would involve identifying the transition states and intermediates to understand the regioselectivity and stereoselectivity of these reactions.

Aza-Ene Reactions: Exploring its utility in aza-ene reactions, where the N=S bond could act as the enophile. Detailed kinetic and isotopic labeling studies could elucidate the concerted or stepwise nature of these reactions.

Reactions with Organometallic Reagents: A thorough investigation into its reactions with organolithium, Grignard, and other organometallic reagents could reveal novel pathways for C-N and C-S bond formation.

Understanding the underlying mechanisms of these and other potential reactions will be paramount for establishing Silanamine, 1,1,1-trimethyl-N-sulfinyl- as a valuable synthetic tool.

Exploration of Expanded Synthetic Utility and Applications

The true potential of Silanamine, 1,1,1-trimethyl-N-sulfinyl- lies in its application as a versatile building block in organic synthesis. Future research should focus on demonstrating its utility in the synthesis of complex molecules and materials.

Potential Synthetic Applications:

| Application Area | Synthetic Target | Role of Silanamine, 1,1,1-trimethyl-N-sulfinyl- |

| Heterocyclic Chemistry | Synthesis of novel sulfur- and nitrogen-containing heterocycles. | As a precursor to reactive intermediates for cycloaddition or cyclization reactions. |

| Asymmetric Synthesis | Enantioselective synthesis of chiral amines and sulfur-containing compounds. | Development of chiral auxiliaries or ligands derived from the title compound. |

| Materials Science | Preparation of novel polymers and functional materials. | Incorporation of the Si-N-S=O moiety to impart unique thermal, optical, or electronic properties. |

The exploration of these applications will likely uncover new and valuable transformations, solidifying the position of Silanamine, 1,1,1-trimethyl-N-sulfinyl- in the synthetic chemist's toolbox.

Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating research on Silanamine, 1,1,1-trimethyl-N-sulfinyl-.

Combined Computational and Experimental Strategies:

Reaction Prediction: Utilizing Density Functional Theory (DFT) and other computational methods to predict the feasibility and outcome of new reactions, thereby guiding experimental design.

Mechanism Elucidation: Employing computational tools to model reaction pathways, identify transition states, and rationalize observed stereochemical and regiochemical outcomes.

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR, etc.) with computational predictions to confirm the structure and bonding of novel reaction products and intermediates.

This integrated approach will not only provide a deeper understanding of the fundamental chemistry of Silanamine, 1,1,1-trimethyl-N-sulfinyl- but also enable a more rational and efficient exploration of its synthetic potential.

Q & A

Q. Basic Safety Protocols

- Flammability : Store at 2–8°C in moisture-resistant containers; avoid open flames (flash point: 57.2°F/14°C) .

- Toxicity : Use fume hoods due to LD₅₀ (rat, oral) = 850 mg/kg .

- Hydrolysis By-Products : Avoid water contact to prevent toxic silica and NH₃ release .

Advanced Mitigation : For large-scale reactions, employ Schlenk-line techniques under inert gas to minimize hydrolysis. Post-reaction, neutralize residues with dilute HCl before aqueous extraction .

How do steric and electronic properties of silylamines influence their efficacy in enantioselective catalysis?

Q. Advanced Research Focus

- Steric Effects : The bulky trimethylsilyl group in HMDS shields reactive sites, enhancing regioselectivity in peptide homologation. For example, HMDS-derived silyl imines enable >90% enantiomeric excess (ee) in aryl glycine synthesis .

- Electronic Tuning : Substituting the silyl group (e.g., with phenyl or naphthyl) alters electrophilicity, impacting imine activation barriers. Computational studies (DFT) correlate substituent effects with reaction rates .

Methodological Insight : Optimize catalyst loading (e.g., 30 mol% CsF) to balance steric hindrance and reactivity in Peterson olefinations .

What analytical strategies resolve data contradictions in by-product identification during silylamine-mediated olefination?

Q. Advanced Analytical Design

- By-Product Isolation : After Peterson olefination, 1,1,1-trimethyl-N-phenyl-N-(trimethylsilyl)silanamine is separable via acid extraction (pH <3), followed by LC-MS to confirm desilylation to aniline .

- Contradiction Resolution : When NMR suggests multiple species, use high-resolution mass spectrometry (HRMS) to distinguish isobaric by-products (e.g., [M+Na]⁺ vs. [M+H]⁺ ions) .

Case Study : In asymmetric Mannich reactions, conflicting ee values may arise from residual chiral auxiliaries. Validate via circular dichroism (CD) spectroscopy .

How are environmental persistence and toxicity of silylamine hydrolysis products assessed in regulatory frameworks?

Q. Advanced Regulatory Analysis

- Canada’s Screening Assessment (2022) : TMSS (hydrolysis products with silica) were deemed non-persistent (half-life <182 days in water) and low bioaccumulation potential (log Kow = 1.2) .

- Methodology : Use OECD 301B biodegradation tests and algal growth inhibition assays (EC₅₀ >100 mg/L) to evaluate ecological risks .

Research Gap : Limited data exist on sulfinyl variant metabolites. Propose extended QSAR modeling to predict sulfoxide derivatives’ toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.